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A critical finding from the phase 1/2 clinical trials is that the presence of oncogenic mutations in CARD11,
MYD88, or CD79B does not seem to be a prerequisite for a positive response to tirabrutinib [1] [2]. The
overall response rate was similar between patients harboring these mutations and those with the wild-type

genes [2]. This indicates that tirabrutinib can be a viable treatment option for a broader patient population.

Clinical Efficacy Data Summary

The table below summarizes the key efficacy data from the pivotal ONO-4059-02 phase 1/2 study and its
long-term follow-up, which enrolled patients with relapsed/refractory PCNSL [1] [2].

Efficacy Parameter Study Findings (3-Year Follow-Up) Initial Phase 1/2 Findings
Overall Response 63.6% (95% CI: 47.8-77.6) [1] 64% (Central Assessment) [2]
Rate (ORR)

Best Overall 9 Complete Response (CR), 7 CR Consistent rates of CR/CRu across
Response unconfirmed (CRu), 12 Partial different dosing regimens [2]

Response (PR) [1]

Median Duration of 9.2 months [1] Information not specified in search
Response (DOR) results
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Efficacy Parameter Study Findings (3-Year Follow-Up) Initial Phase 1/2 Findings

Median Progression- 2.9 months [1] 2.9 months (varied by dose: 320

Free Survival (PFS) mg; 2.1 mo, 480 mg fasted; 5.8
mo) [1] [2]

Median Overall Not Reached [1] Not Reached [2]

Survival (OS)

Key Follow-Up Rates DOR rate: 19.8%; PFS rate: 13.9%; Information not specified in search
OS rate: 56.7% [1] results

The BTK Signaling Pathway & Mutational Landscape

To understand the context of the FAQ above, it is helpful to visualize the targeted signaling pathway and the
role of the mutations in question. Tirabrutinib is a second-generation Bruton's Tyrosine Kinase (BTK)
inhibitor. BTK is a crucial mediator in the B-Cell Receptor (BCR) signaling pathway, which is constitutively

active in certain lymphomas, promoting cell survival and proliferation [3] [4].

The following diagram illustrates this pathway and where common mutations occur:
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Mutations in CD79B enhance BCR signaling, while MYD88 mutations activate the NF-kB pathway through
the Toll-like Receptor pathway. CARD11 mutations directly activate the downstream "CBM" complex [3]
[4]. Despite these distinct mechanisms, inhibiting the central node BTK with tirabrutinib has shown

efficacy across different mutational backgrounds in PCNSL [2].

Experimental Protocols for Mutation Analysis

For researchers aiming to replicate the genetic analysis from these clinical studies, here are the key

methodologies employed.
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Genetic Mutation Testing Protocol

The ONO-4059-02 study used the following method to assess the mutational status of tumor samples [1]:

Objective: To detect oncogenic mutations in MYD88, CD79A, CD79B, and CARD11.

Method: Allele-specific PCR-based genetic testing.

Sample Type: DNA extracted from formalin-fixed paraffin-embedded (FFPE) tumor tissues obtained
at initial diagnosis.

Analysis Location: Testing was performed in a central laboratory to ensure consistency.

Tumor Response Assessment Protocol

The objective efficacy of tirabrutinib was rigorously evaluated using the following imaging protocol [1]:

Primary Endpoint: Overall Response Rate (ORR), defined as the proportion of patients with a
Complete Response (CR), Unconfirmed Complete Response (CRu), or Partial Response (PR).
Assessment Standard: International PCNSL Collaborative Group (IPCG) guidelines.
Imaging Modality: Gadolinium-based brain MRI.
Assessment Schedule:

o Screening

o Day 28 of Cycle 1

o Day 1 of Cycles 3, 5, 7, and every 4 cycles thereafter.
Review Process: Assessments were reviewed by a central independent review committee to
eliminate bias.

Key Considerations & Troubleshooting for Researchers

¢ Focus on PCNSL Context: The data showing mutation-independent response is specific to PCNSL.

The prevalence and predictive value of MYD88 and CD79B mutations can differ in other DLBCL
subtypes or anatomical sites (e.g., testicular DLBCL) [5]. Always consider the specific disease
context.

Explore Combination Therapies: Given that a subset of patients achieves deep, durable responses
[1] [6], future research should focus on identifying the biomarkers that predict long-term benefit.
Furthermore, as resistance remains a challenge [6], investigate rational combination therapies, such
as tirabrutinib with chemoimmunotherapy [1].

Prioritize Dosing and Safety: The recommended dose is 480 mg once daily under fasted conditions
[2]. Be vigilant about adverse events. Common grade =3 AEs include neutropenia, leukopenia,
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lymphopenia, and skin disorders like erythema multiforme. Serious and sometimes fatal infections
(e.g., pneumocystis jirovecii pneumonia) have occurred, warranting prophylactic measures [1] [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 Smolecule. All rights reserved. 5/6 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC11059299/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7850159/
https://www.smolecule.com/products/s545415?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC11059299/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7850159/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7600909/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10637780/
https://www.dovepress.com/prevalence-and-clinical-significance-of-oncogenic-cd79b-and-myd88-muta-peer-reviewed-fulltext-article-OTT
https://pmc.ncbi.nlm.nih.gov/articles/PMC8664626/
https://www.smolecule.com/products/b545415#tirabrutinib-card11-myd88-cd79b-mutation-response
https://www.smolecule.com/products/b545415#tirabrutinib-card11-myd88-cd79b-mutation-response
https://www.smolecule.com/products/b545415#tirabrutinib-card11-myd88-cd79b-mutation-response
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s545415?utm_src=pdf-bulk
https://www.smolecule.com/products/s545415?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Root Cause Analysis & Performance Maximization

Specifications & Pricing

Smolecule Contact
) o Address: Ontario, CA 91761, United

Your Ultimate Destination for Small-Molecule (aka. States

smolecule) Compounds, Empowering Innovative

Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com

© 2026 Smolecule. All rights reserved. 6/6 Tech Support


https://www.smolecule.com/products/s545415?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

